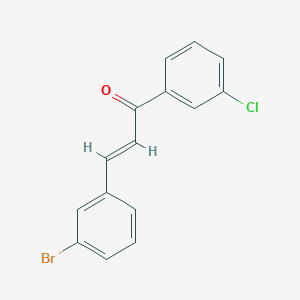

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Description

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSWAIZHBPTGMV-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products:

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Heterocycles: The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Catalysis: It is used in studies involving catalytic reactions, particularly in the development of new catalytic systems.

Biology and Medicine:

Antimicrobial Activity: Research has shown that chalcones, including this compound, exhibit antimicrobial properties against a range of pathogens.

Anticancer Activity: Some studies have indicated potential anticancer activity, making it a candidate for further investigation in cancer therapy.

Industry:

Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its conjugated system.

Polymer Chemistry: It is utilized in the development of new polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects. The specific pathways and targets involved depend on the biological context and the nature of the substituents on the phenyl rings.

Comparison with Similar Compounds

- (2E)-3-(4-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

- (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one

- (2E)-3-(3-Bromophenyl)-1-(3-fluorophenyl)prop-2-en-1-one

Comparison:

- Substituent Position: The position of the bromine and chlorine substituents can influence the reactivity and biological activity of the compound. For example, moving the substituents to different positions on the phenyl rings can alter the compound’s ability to interact with biological targets.

- Electronic Effects: The presence of different halogen substituents (e.g., fluorine instead of chlorine) can affect the electronic properties of the compound, leading to variations in its chemical behavior and reactivity.

- Biological Activity: Similar compounds may exhibit different levels of antimicrobial or anticancer activity, depending on the nature and position of the substituents.

Biological Activity

(2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is characterized by its unique structure featuring a conjugated double bond system between two aromatic rings. The presence of halogen substituents (bromine and chlorine) on the phenyl rings significantly influences its biological activity, particularly in anticancer and antimicrobial applications. This article explores the biological activities associated with this compound, supported by data tables and relevant case studies.

Structural Overview

The molecular formula of (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is . The compound exhibits an "E" configuration, indicating that the bulky substituents are positioned on opposite sides of the double bond, contributing to its stability and reactivity.

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that (2E)-3-(3-Bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-one may exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study on related chalcone compounds demonstrated significant anticancer activity against various human cancer cell lines, including cervical (HeLa), leukemia (HL-60), and gastric adenocarcinoma (AGS) cells. The IC50 values ranged from 0.89 to 9.63 µg/mL, indicating potent cytotoxic effects. Notably, one derivative triggered apoptosis via both extrinsic and intrinsic pathways, activating caspases involved in programmed cell death .

Table 1: Anticancer Activity of Chalcone Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5 | AGS | 0.89 | Caspase activation |

| 5 | HeLa | 1.16 | Cell cycle arrest |

| 5 | HL-60 | 9.63 | Apoptosis via mitochondrial pathway |

The biological activity of chalcones is attributed to several mechanisms:

- Apoptosis Induction : Chalcones can activate apoptotic pathways by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic factors.

- Cell Cycle Arrest : These compounds often induce cell cycle arrest at various phases, particularly G0/G1 or subG0 phases, leading to reduced proliferation.

- Antimicrobial Action : The presence of halogen atoms enhances the ability of chalcones to disrupt microbial membranes or interfere with metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.